4-[(2-ethylphenoxy)acetyl]morpholine
Description
4-[(2-Ethylphenoxy)acetyl]morpholine is a morpholine derivative characterized by a 2-ethylphenoxy group linked via an acetyl bridge to the morpholine ring.
Properties
IUPAC Name |
2-(2-ethylphenoxy)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-12-5-3-4-6-13(12)18-11-14(16)15-7-9-17-10-8-15/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBNIJCKIIYSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent on the aromatic ring and the nature of the linker (e.g., acetyl, sulfonyl) significantly impact properties like lipophilicity (cLog P), solubility, and melting points.
*Estimated based on analogs in .
- Lipophilicity: The 2-ethylphenoxy group in the target compound likely confers moderate lipophilicity (cLog P ~4.0), comparable to naphthalenyloxyethylmorpholine derivatives (cLog P = 4.2) . Bromine or fluorine substituents (e.g., in and ) may further modulate polarity and membrane permeability.
- Synthetic Yields : Acetyl-linked morpholines, such as 4-(2-chloroacetyl)morpholine, are synthesized in ~69% yield via nucleophilic acyl substitution , suggesting similar routes for the target compound.
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